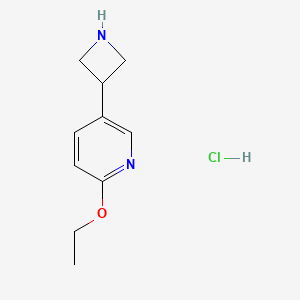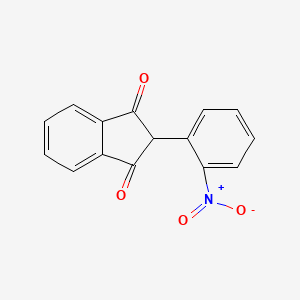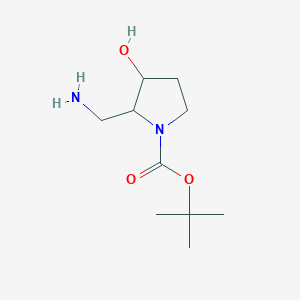
2-Boc-2-methylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Boc-2-methylhydrazinecarboxamide is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a methylhydrazinecarboxamide structure. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in the field of peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-2-methylhydrazinecarboxamide typically involves the reaction of methylhydrazinecarboxamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
[ \text{Methylhydrazinecarboxamide} + \text{Boc}_2\text{O} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Boc-2-methylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can remove the Boc group, allowing for further functionalization
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields methylhydrazinecarboxamide, which can then undergo further transformations .
Aplicaciones Científicas De Investigación
2-Boc-2-methylhydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, especially those involving peptide-based drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-Boc-2-methylhydrazinecarboxamide primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparación Con Compuestos Similares
- 2-Boc-hydrazinecarboxamide
- 2-Boc-ethylhydrazinecarboxamide
- 2-Boc-phenylhydrazinecarboxamide
Comparison: Compared to these similar compounds, 2-Boc-2-methylhydrazinecarboxamide offers unique advantages in terms of steric hindrance and reactivity. The presence of the methyl group provides additional stability and selectivity in reactions, making it a preferred choice in certain synthetic applications .
Propiedades
Fórmula molecular |
C7H15N3O3 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
tert-butyl N-(carbamoylamino)-N-methylcarbamate |
InChI |
InChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)10(4)9-5(8)11/h1-4H3,(H3,8,9,11) |
Clave InChI |
WANFPGIBPMBGBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


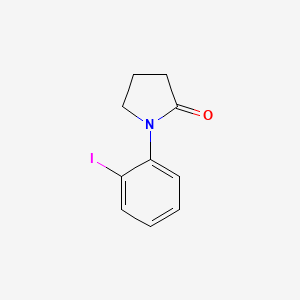
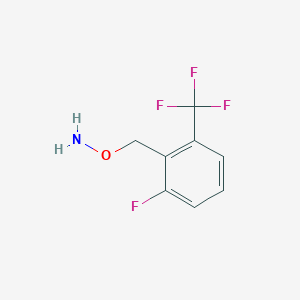
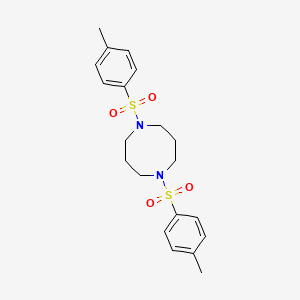

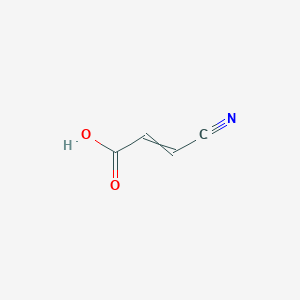
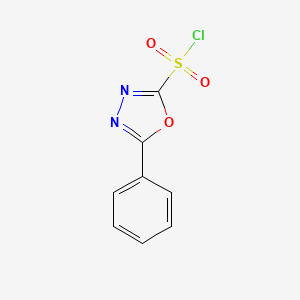


![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)
